![molecular formula C13H17NO4 B14718152 Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester CAS No. 17894-45-0](/img/structure/B14718152.png)
Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester: is a chemical compound with a complex structure that includes an acetic acid moiety, a propoxyphenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester typically involves the reaction of 4-propoxyphenylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form amines and alcohols, depending on the specific reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may exhibit properties such as antimicrobial or anticancer activity, although further research is needed to fully understand its biological effects.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of new drug candidates. Its structural features may contribute to the development of compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. Further studies are required to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
- Acetic acid, oxo[(4-ethylphenyl)amino]-, ethyl ester
- Acetic acid, oxo[(3,4-dimethylphenyl)amino]-, ethyl ester
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituents on the phenyl ring. The presence of different alkyl or alkoxy groups can significantly influence the compound’s reactivity and properties.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For example, the presence of an ethyl group may increase steric hindrance, affecting the compound’s ability to undergo certain reactions.
- Applications: While all these compounds may be used in similar applications, such as organic synthesis and medicinal chemistry, their specific properties and reactivity can make them more suitable for particular uses.
Propriétés
Numéro CAS |
17894-45-0 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-(4-propoxyanilino)acetate |
InChI |
InChI=1S/C13H17NO4/c1-3-9-18-11-7-5-10(6-8-11)14-12(15)13(16)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Clé InChI |
CHQJBPYRTWTFJR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


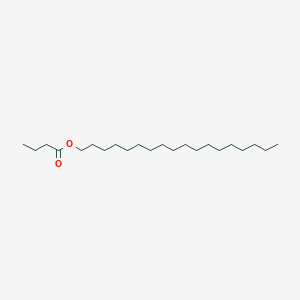


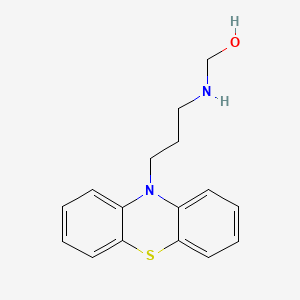

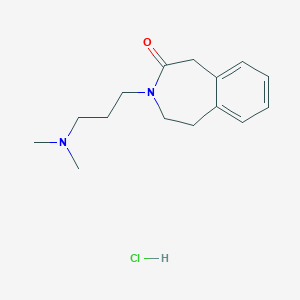
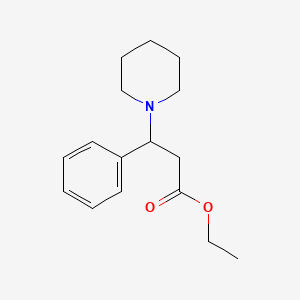
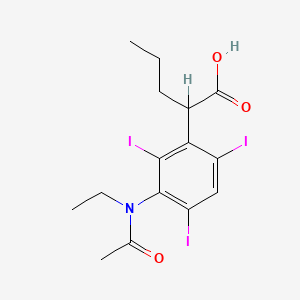
![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
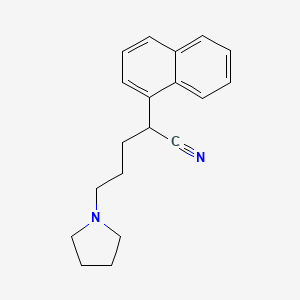


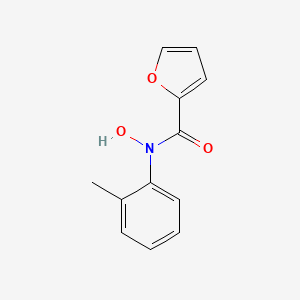
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
